1-((2-Hydroxyethyl)amino)-4-((3-hydroxypropyl)amino)anthracene-9,10-dione
Overview
Description
1-((2-Hydroxyethyl)amino)-4-((3-hydroxypropyl)amino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of hydroxyethyl and hydroxypropyl amino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethyl)amino)-4-((3-hydroxypropyl)amino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione, which is commercially available or can be synthesized from anthracene through oxidation.
Amination: The anthracene-9,10-dione undergoes a nucleophilic substitution reaction with 2-aminoethanol and 3-aminopropanol under controlled conditions to introduce the hydroxyethyl and hydroxypropyl amino groups.
Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C. Catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Continuous Flow Systems: Employing continuous flow systems to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-((2-Hydroxyethyl)amino)-4-((3-hydroxypropyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized compounds.
Reduced Derivatives: Anthracene derivatives.
Substituted Derivatives: Compounds with various functional groups replacing the amino groups.
Scientific Research Applications
1-((2-Hydroxyethyl)amino)-4-((3-hydroxypropyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethyl)amino)-4-((3-hydroxypropyl)amino)anthracene-9,10-dione involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways: It may modulate biochemical pathways related to oxidative stress, cell proliferation, and apoptosis.
Effects: The compound’s effects are mediated through its ability to bind to specific molecular targets and alter their activity.
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-hydroxyanthraquinone: Similar structure but lacks the hydroxyethyl and hydroxypropyl groups.
1,4-Diaminoanthraquinone: Contains two amino groups but no hydroxy groups.
1-Hydroxy-4-aminoanthraquinone: Contains one hydroxy and one amino group.
Uniqueness
1-((2-Hydroxyethyl)amino)-4-((3-hydroxypropyl)amino)anthracene-9,10-dione is unique due to the presence of both hydroxyethyl and hydroxypropyl amino groups, which confer distinct chemical reactivity and biological activity compared to other anthraquinone derivatives.
Properties
IUPAC Name |
1-(2-hydroxyethylamino)-4-(3-hydroxypropylamino)anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-10-3-8-20-14-6-7-15(21-9-11-23)17-16(14)18(24)12-4-1-2-5-13(12)19(17)25/h1-2,4-7,20-23H,3,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIBNOGPNKMAPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCO)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2070550 | |
Record name | 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(3-hydroxypropyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2070550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67674-26-4 | |
Record name | Disperse Blue 377 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67674-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Disperse Blue 377 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067674264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(3-hydroxypropyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(3-hydroxypropyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2070550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(2-hydroxyethyl)amino]-4-[(3-hydroxypropyl)amino]anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DISPERSE BLUE 377 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0436H2BUO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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